2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid
CAS No.:
Cat. No.: VC16475438
Molecular Formula: C12H23NO6
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23NO6 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 3-(methoxymethoxy)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C12H23NO6/c1-11(2,3)19-10(16)13-8(9(14)15)12(4,5)18-7-17-6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
| Standard InChI Key | KPUCEMMBUYOIRS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OCOC |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound’s IUPAC name, 3-(methoxymethoxy)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, reflects its unique functional groups. The Boc group (tert-butoxycarbonyl) protects the amino moiety, while the MOM group shields a hydroxyl oxygen, enhancing stability during synthetic reactions . The molecular structure is further defined by a branched carbon chain and a carboxylic acid terminus, contributing to its polarity and reactivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₃NO₆ | |
| Molecular Weight | 277.31 g/mol | |
| CAS Number | 1822547-30-7 | |
| SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OCOC | |
| InChI Key | KPUCEMMBUYOIRS-UHFFFAOYSA-N |
The presence of two ether oxygen atoms (from MOM) and a carbamate group (from Boc) distinguishes this compound from simpler amino acid derivatives like 3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid (CAS 129765-95-3), which lacks the MOM protection .
Physicochemical Properties
While experimental data on solubility and melting point are unavailable, computational models predict moderate lipophilicity (LogP ≈ 1.31) and high gastrointestinal absorption potential . The Boc group’s steric bulk likely reduces water solubility compared to unprotected analogs, a common trait in protective group chemistry .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s dual protection makes it valuable in solid-phase peptide synthesis (SPPS), where selective deprotection is required. For example:
-
The Boc group can be removed with trifluoroacetic acid (TFA) without affecting the acid-labile MOM group.
-
Subsequent MOM deprotection under mild acidic conditions (e.g., HCl in dioxane) enables sequential building of complex peptides .
Prodrug Development
The MOM group’s stability in physiological pH allows the compound to act as a prodrug scaffold. Modified release profiles have been explored for antiviral and anticancer agents, though clinical data remain unpublished .
Comparative Analysis with Structural Analogs
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid | 1822547-30-7 | C₁₂H₂₃NO₆ | MOM-protected hydroxyl |
| 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid | 105504-72-1 | C₁₀H₁₉NO₅ | Free hydroxyl group |
| 3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid | 129765-95-3 | C₁₀H₁₉NO₄ | No hydroxyl or MOM groups |
Challenges and Future Directions
Synthetic Optimization
Current methods rely on traditional protection/deprotection strategies, which are time-intensive and generate stoichiometric waste. Future research may explore:
-
Enzymatic Catalysis: Using lipases or proteases for selective group activation .
-
Flow Chemistry: Continuous processing to improve yield and purity.
Biomedical Applications
Preliminary studies suggest utility in targeted drug delivery, where the MOM group could be cleaved by tumor-specific enzymes. Collaborative efforts between academic and industrial labs are needed to validate these hypotheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume